molecular formula C7H9N3O2 B1645264 4-Nitrobenzylhydrazine

4-Nitrobenzylhydrazine

Cat. No.: B1645264
M. Wt: 167.17 g/mol
InChI Key: XUPNPQDJSZKHLN-UHFFFAOYSA-N
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Description

4-Nitrobenzylhydrazine, also known as (4-Nitrobenzyl)hydrazine dihydrochloride (C₇H₁₁Cl₂N₃O₂), is a nitro-substituted benzylhydrazine derivative. Its structure features a nitro group (-NO₂) at the para position of the benzyl ring and a hydrazine moiety (-NH-NH₂) attached to the methylene group . The dihydrochloride salt form enhances its stability and solubility in polar solvents .

The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. Applications of such compounds often relate to their role as intermediates in pharmaceuticals, coordination chemistry, or materials science .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(4-nitrophenyl)methylhydrazine

InChI

InChI=1S/C7H9N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2

InChI Key

XUPNPQDJSZKHLN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A. 4-Nitrobenzhydrazide (C₇H₇N₃O₃)

  • Structure : Features a nitro group directly attached to a benzohydrazide core (-CONH-NH₂) .
  • Key Differences : Unlike 4-nitrobenzylhydrazine, the hydrazide group is conjugated to the carbonyl, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Used in coordination chemistry and as a precursor for hydrazones .

B. 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide

  • Structure : A hydrazone derivative formed by condensing 4-hydroxybenzohydrazide with 3-nitrobenzaldehyde. The molecule exhibits a planar conformation with a dihedral angle of 9.2° between aromatic rings .
  • Key Differences : The hydroxy and nitrobenzylidene substituents enhance hydrogen bonding (N–H⋯O), influencing crystal packing and stability .

C. 4-Chloro-N-(2,6-dichlorobenzylidene)benzohydrazide (4CNB)

  • Structure : Contains chloro substituents on both benzylidene and benzohydrazide moieties .
  • Key Differences : Chlorine atoms increase lipophilicity and antimicrobial activity compared to nitro derivatives .
Substituent Effects on Properties
Compound Substituents Electronic Effects Key Interactions
This compound -NO₂ (para), -NH-NH₂ Strong electron-withdrawing Ionic (Cl⁻ counterions)
4-Nitrobenzhydrazide -NO₂ (para), -CONH-NH₂ Conjugation with carbonyl Hydrogen bonding
4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide -OH, -NO₂ Electron-withdrawing and -donating mix N–H⋯O hydrogen bonds
4CNB -Cl (multiple positions) Electron-withdrawing, lipophilic Halogen bonding
  • Nitro vs. Chloro : Nitro groups enhance acidity and resonance stabilization, while chloro substituents improve membrane permeability in bioactive compounds .
  • Hydroxy Groups : Increase solubility in polar solvents and participation in hydrogen-bonding networks .
Spectroscopic Profiles
Compound IR (cm⁻¹) NMR (δ, ppm)
4-Nitrobenzhydrazide C=O stretch: ~1650 Aromatic H: 7.8–8.3; NH: 9.5–10.2
4CNB C-Cl stretch: ~750 Not reported
Hydrazones () C=N stretch: ~1600 Imine proton: ~8.5
  • Nitro Group Impact: Strong absorption bands at ~1520 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .
  • Hydrazine Moieties : NH stretches appear at ~3300–3400 cm⁻¹ in IR .
Crystallographic and Reactivity Insights
  • Crystal Packing : this compound’s dihydrochloride form likely forms ionic lattices, whereas hydrazones (e.g., ) adopt layered structures via hydrogen bonds .
  • Reactivity : The nitro group in this compound can be reduced to an amine (similar to ), enabling further functionalization.

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